molecular formula C12H12F3NO3 B1469934 3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid CAS No. 1781867-67-1

3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid

Cat. No. B1469934
CAS RN: 1781867-67-1
M. Wt: 275.22 g/mol
InChI Key: YEOBLYWGVANAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid, also known as TFB, is a synthetic compound that has been widely studied for its potential use in scientific research. TFB is a derivative of butyric acid and is known to have a range of biochemical and physiological effects. In

Scientific Research Applications

Chemical Synthesis and Modification

Research has shown that reactions involving anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) in trifluoroacetic acid can lead to the transfer of a 4-iodophenyl group to the amide nitrogen when the acyl group is highly electronegative, such as trifluoroacetyl, suggesting applications in the synthesis and modification of complex organic molecules (Itoh et al., 2002).

Antimicrobial and Antifungal Activities

The synthesis of N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives has been investigated for their antibacterial and antifungal activities, indicating potential for the development of new antimicrobial agents (Sujatha et al., 2019).

Peptide Synthesis and Modification

Studies have also explored the removal of the tert-butyloxycarbonyl group by trifluoroacetic acid for selective deprotection in peptide synthesis, suggesting applications in the modification of peptides and proteins (Bodanszky & Bodanszky, 2009).

Novel Compound Synthesis

Further research into CF3Se‐substituted α‐amino acid derivatives has shown that these compounds exhibit effective cell growth inhibitory properties against various cancer cell lines, indicating the role of trifluoromethyl groups in the development of novel biologically active molecules (Han et al., 2021).

Analytical Applications

Additionally, the separation of amino acids as their N-trifluoroacetyl-n-butyl esters by gas chromatography highlights the utility of trifluoroacetyl derivatives in analytical chemistry for the quantification and analysis of amino acids in biological samples (Marcucci et al., 1965).

properties

IUPAC Name

3-phenyl-4-[(2,2,2-trifluoroacetyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)11(19)16-7-9(6-10(17)18)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOBLYWGVANAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid
Reactant of Route 2
Reactant of Route 2
3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid
Reactant of Route 3
Reactant of Route 3
3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid
Reactant of Route 4
Reactant of Route 4
3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid
Reactant of Route 5
Reactant of Route 5
3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid
Reactant of Route 6
Reactant of Route 6
3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.